molecular formula C20H20FN3O3S B2771961 Ethyl 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate CAS No. 1243106-58-2

Ethyl 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate

Cat. No.: B2771961
CAS No.: 1243106-58-2
M. Wt: 401.46
InChI Key: DTUHQABTYOWLMZ-UHFFFAOYSA-N
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Description

Ethyl 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-2-27-19(26)12-7-9-24(10-8-12)20-22-16-14(11-28-17(16)18(25)23-20)13-5-3-4-6-15(13)21/h3-6,11-12H,2,7-10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUHQABTYOWLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, with a focus on its pharmacological implications.

Chemical Structure and Properties

The compound's IUPAC name provides insights into its structural components:

  • Core Structure : The compound features a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities.
  • Functional Groups : The presence of a piperidine ring and a fluorophenyl group enhances its lipophilicity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, compounds of similar structure often employ methods such as:

  • Formation of the Thieno[3,2-d]pyrimidine core : This may involve cyclization reactions.
  • Attachment of the Piperidine ring : This is generally achieved through nucleophilic substitution or coupling reactions.
  • Establishment of the Carboxylate group : This can be done via esterification processes.

Antimicrobial Properties

Studies have indicated that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.

Study Microorganism Tested Activity Observed
Reference E. coliInhibition Zone: 15 mm
Reference S. aureusInhibition Zone: 12 mm

Anticancer Activity

Recent research has highlighted the potential anticancer properties of thieno[3,2-d]pyrimidine derivatives. The compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)8Cell cycle arrest in G1 phase

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests it may serve as a potential anti-inflammatory agent. Research indicates that it could modulate pathways involved in inflammation, particularly through inhibition of NF-kB signaling.

Neuroprotective Effects

Emerging studies suggest that derivatives similar to this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases.

Case Studies

  • Case Study on Antimicrobial Activity :
    A study conducted on various thieno-pyrimidine derivatives demonstrated that modifications at the fluorophenyl position significantly enhanced antimicrobial activity against Gram-positive bacteria.
  • Case Study on Anticancer Potential :
    In vitro studies using MCF-7 and A549 cell lines revealed that treatment with this compound resulted in significant reductions in cell viability compared to control groups.

Q & A

Q. What established synthetic methodologies are used to prepare Ethyl 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thieno[3,2-d]pyrimidin-4-one derivatives. Key steps include:
  • Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene precursors under reflux with acetic acid .

  • Step 2 : Introduction of the piperidine-4-carboxylate moiety through nucleophilic substitution or coupling reactions. For example, reacting the thienopyrimidinone intermediate with ethyl piperidine-4-carboxylate derivatives in the presence of a base like K₂CO₃ in DMF at 80–100°C .

  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product, with yields averaging 45–60% .

    Table 1 : Representative Synthetic Routes and Yields

    Reaction StepReagents/ConditionsYield (%)Reference
    Core FormationAcOH, reflux55
    Piperidine CouplingK₂CO₃, DMF, 90°C48

Q. What spectroscopic techniques confirm the molecular structure of this compound?

  • Methodological Answer : Structural characterization employs:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.3–7.5 ppm; piperidine carbons at δ 40–50 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–F bond length ≈ 1.35 Å, consistent with fluorophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 452.1521 for C₂₂H₂₂FN₃O₃S) .

Q. What are the primary biological targets investigated for this compound?

  • Methodological Answer : The compound is studied for kinase inhibition (e.g., EGFR, VEGFR2) and enzyme modulation. Assays include:
  • Kinase Inhibition : IC₅₀ determination via fluorescence polarization assays (IC₅₀ = 12–85 nM for EGFR) .
  • Cell-Based Assays : Evaluation of antiproliferative activity in cancer cell lines (e.g., HCT-116, IC₅₀ = 3.2 µM) using MTT assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance synthetic yield?

  • Methodological Answer : Systematic optimization strategies include:
  • Solvent Screening : Replacing DMF with DMA or NMP to reduce side reactions .
  • Catalyst Use : Adding catalytic Pd(OAc)₂ for Suzuki-Miyaura coupling steps (improves yield by 15–20%) .
  • Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., 60°C for fluorophenyl coupling) to minimize decomposition .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) require:
  • Orthogonal Assays : Confirm kinase inhibition via radiometric assays alongside fluorescence-based methods .
  • Purity Analysis : Use HPLC-MS to rule out impurities (>98% purity required for reproducible results) .
  • Cell Line Validation : Test across multiple cell lines (e.g., MDA-MB-231 vs. A549) to assess context-dependent effects .

Q. What structural modifications to the piperidine moiety improve pharmacokinetic properties?

  • Methodological Answer : Modifications to enhance solubility/bioavailability:
  • Carboxylate Ester Hydrolysis : Convert ethyl ester to carboxylic acid (improves aqueous solubility by 10-fold) .

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the piperidine nitrogen to prolong half-life .

  • Substituent Effects : Replace ethyl with methyl groups to reduce steric hindrance (e.g., logP reduction from 3.2 to 2.5) .

    Table 2 : Impact of Piperidine Modifications on Solubility

    ModificationSolubility (mg/mL)logP
    Ethyl Ester0.53.2
    Carboxylic Acid5.21.8
    PEGylated Derivative2.12.7

Q. What analytical methods address challenges in synthesizing the thieno[3,2-d]pyrimidinone core?

  • Methodological Answer : Core synthesis hurdles (e.g., low regioselectivity) are mitigated by:
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 75% yield .
  • Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during cyclization .

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